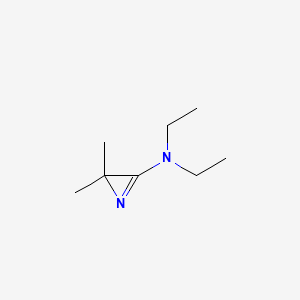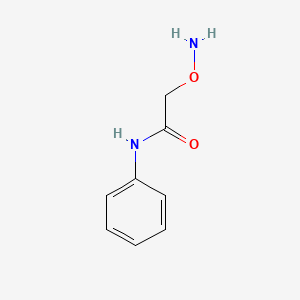
2-(Aminooxy)-n-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-n-phenylacetamide is an organic compound that features an aminooxy functional group attached to a phenylacetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-phenylacetamide typically involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by reduction to the aminooxy derivative. The reaction conditions often include the use of catalysts such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond . The process is usually carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-n-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime to the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-n-phenylacetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-n-phenylacetamide involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is utilized in bioconjugation and the modification of biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Molecular targets include enzymes with carbonyl-containing substrates, such as aminotransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxyacetic acid: Similar in structure but with a carboxylic acid group instead of a phenylacetamide.
O-Benzylhydroxylamine: Contains a benzyl group instead of a phenylacetamide.
O-Allylhydroxylamine: Features an allyl group in place of the phenylacetamide.
Uniqueness
2-(Aminooxy)-n-phenylacetamide is unique due to its phenylacetamide backbone, which provides distinct reactivity and stability compared to other aminooxy compounds. This uniqueness makes it particularly useful in specific bioconjugation and synthetic applications .
Eigenschaften
CAS-Nummer |
33116-18-6 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-aminooxy-N-phenylacetamide |
InChI |
InChI=1S/C8H10N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
InChI-Schlüssel |
UWGFBSKJHHYPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
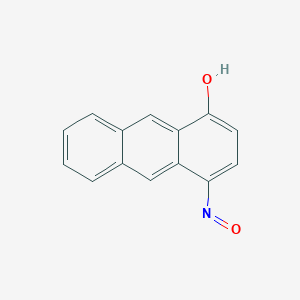

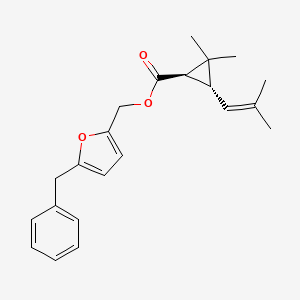
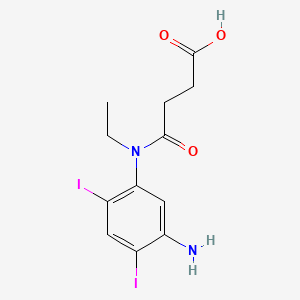
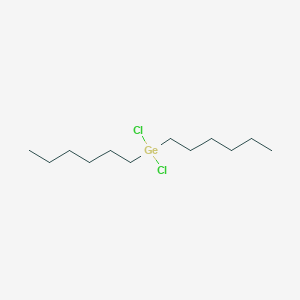
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
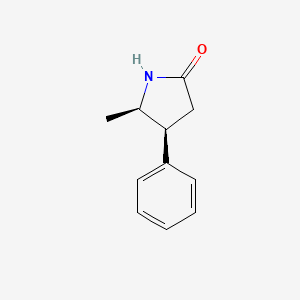
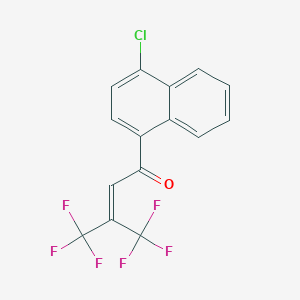
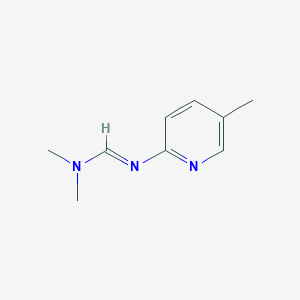
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)


